molecular formula C35H32N2O6 B8057076 Fmoc-D-Orn(Fmoc)-OH

Fmoc-D-Orn(Fmoc)-OH

Cat. No.: B8057076
M. Wt: 576.6 g/mol
InChI Key: HFKOCIWEYMAENQ-JGCGQSQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Orn(Fmoc)-OH, also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis, particularly in the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis method. This compound is notable for its dual Fmoc protection, which allows for selective deprotection and subsequent reactions in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Orn(Fmoc)-OH typically involves the protection of the amino and carboxyl groups of D-ornithine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting D-ornithine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The carboxyl group is then protected using another Fmoc group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Orn(Fmoc)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected D-ornithine derivatives, peptide fragments, and substituted ornithine derivatives .

Scientific Research Applications

Chemistry

Fmoc-D-Orn(Fmoc)-OH is widely used in the synthesis of peptides and peptidomimetics. Its dual Fmoc protection allows for selective deprotection and functionalization, making it a valuable tool in the development of complex peptide structures .

Biology

In biological research, this compound is used to synthesize peptides that can be used as probes to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. These peptides can also be used in the development of peptide-based therapeutics .

Medicine

This compound is used in the synthesis of peptide drugs and vaccines. Peptide drugs synthesized using this compound have shown promise in the treatment of various diseases, including cancer, infectious diseases, and autoimmune disorders .

Industry

In the industrial sector, this compound is used in the large-scale production of peptides for research and therapeutic applications. Its use in automated peptide synthesizers has streamlined the production process and improved the efficiency of peptide synthesis .

Mechanism of Action

The mechanism of action of Fmoc-D-Orn(Fmoc)-OH is primarily related to its role in peptide synthesis. The Fmoc groups protect the amino and carboxyl groups of D-ornithine, preventing unwanted side reactions during peptide bond formation. The selective deprotection of the Fmoc groups allows for the stepwise assembly of peptides. The molecular targets and pathways involved in its action are related to the specific peptides being synthesized and their subsequent biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual Fmoc protection, which allows for selective deprotection and functionalization. This makes it particularly useful in the synthesis of complex peptides and peptidomimetics. Its D-configuration also provides different stereochemical properties compared to its L-isomer, which can be advantageous in certain applications .

Properties

IUPAC Name

(2R)-2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H32N2O6/c38-33(39)32(37-35(41)43-21-31-28-16-7-3-12-24(28)25-13-4-8-17-29(25)31)18-9-19-36-34(40)42-20-30-26-14-5-1-10-22(26)23-11-2-6-15-27(23)30/h1-8,10-17,30-32H,9,18-21H2,(H,36,40)(H,37,41)(H,38,39)/t32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKOCIWEYMAENQ-JGCGQSQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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